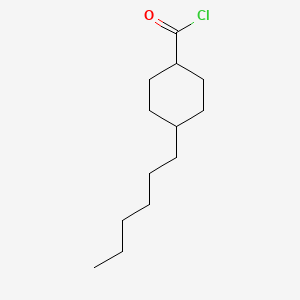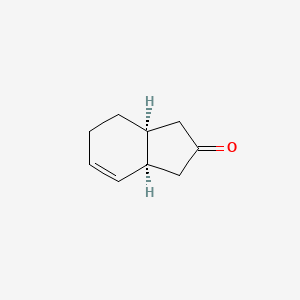
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one is a bicyclic organic compound with a unique structure that includes a fused cyclohexane and cyclopentane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of indanone derivatives. For example, the hydrogenation of 1-indanone in the presence of a palladium catalyst under high pressure and temperature conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate using non-mammalian enzymes can produce this compound with high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile
Mecanismo De Acción
The mechanism of action of (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one: This compound has a similar bicyclic structure but with a butyl group attached, giving it different chemical properties and applications.
(3S,3aS,7aR)-3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran:
Uniqueness
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one is unique due to its specific stereochemistry and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Número CAS |
70501-26-7 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(3aS,7aR)-1,3,3a,4,5,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1 |
Clave InChI |
UKDZGLJDJZZCHV-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@H]2CC(=O)C[C@H]2C=C1 |
SMILES canónico |
C1CC2CC(=O)CC2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


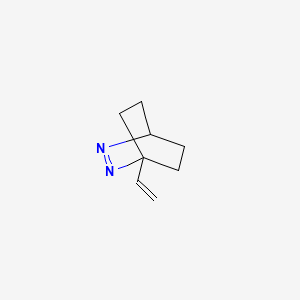
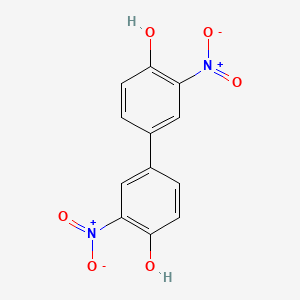
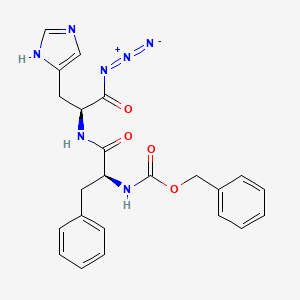
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
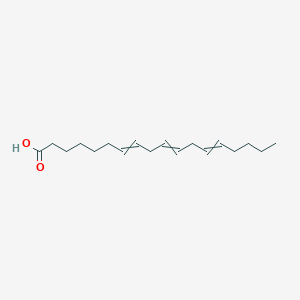
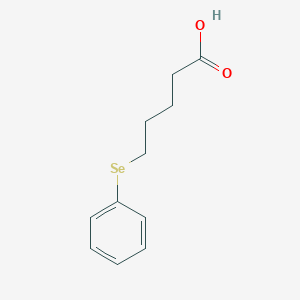

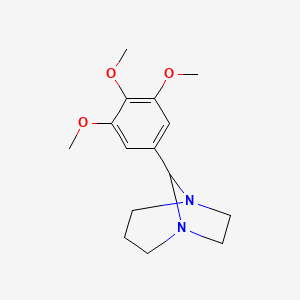
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
